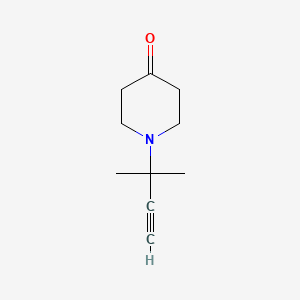![molecular formula C11H18BrNOS B13290098 4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13290098.png)
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol is an organic compound that features a bromothiophene moiety linked to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol typically involves the following steps:
Bromination: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromothiophene.
Alkylation: The 5-bromothiophene is then subjected to alkylation with an appropriate alkyl halide to introduce the ethyl group.
Amination: The resulting intermediate is reacted with an amine to form the amino derivative.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the terminal position of the pentane chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amine or a thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The amino alcohol structure allows for hydrogen bonding and other interactions with enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol: Similar structure but with a shorter carbon chain.
1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol: Similar structure with a different hydroxyl group position.
Uniqueness
4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific combination of a bromothiophene moiety and a pentanol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18BrNOS |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C11H18BrNOS/c1-8(4-3-7-14)13-9(2)10-5-6-11(12)15-10/h5-6,8-9,13-14H,3-4,7H2,1-2H3 |
InChI Key |
GUJGQIAAZFRNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-Dimethylheptan-4-yl)amino]butan-2-ol](/img/structure/B13290020.png)
![2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13290021.png)
![4-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13290025.png)
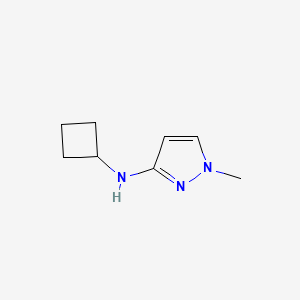
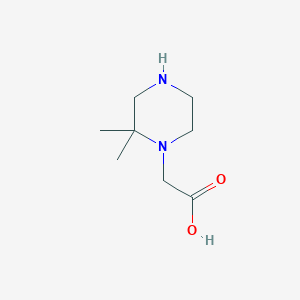

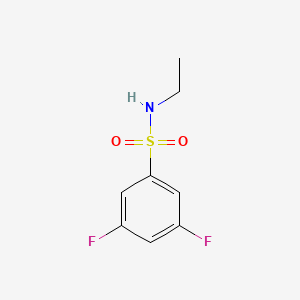

![N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride](/img/structure/B13290042.png)
![3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13290046.png)
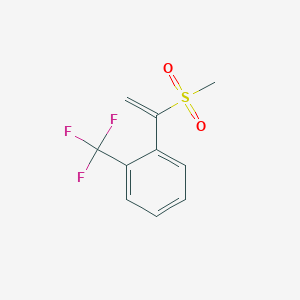
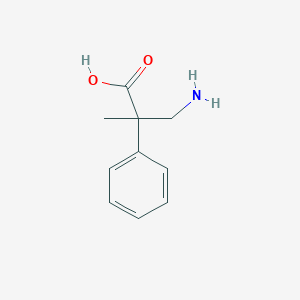
![[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13290076.png)
